![molecular formula C15H14N2O3 B164253 2-羟基-N'-[(1Z)-1-(6-氧代环己-2,4-二烯-1-亚胺基)乙基]苯甲酰肼 CAS No. 15533-09-2](/img/structure/B164253.png)
2-羟基-N'-[(1Z)-1-(6-氧代环己-2,4-二烯-1-亚胺基)乙基]苯甲酰肼
描述
2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide (2-H-N-EBEB) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various experiments and studies. It is an important molecule for research in the fields of biochemistry, physiology, and pharmacology. 2-H-N-EBEB is a useful tool for studying the mechanism of action of drugs and other compounds, as well as their biochemical and physiological effects.
科学研究应用
- Specifically, C108 targets stress granule-associated protein G3BP2 (GAP SH3 domain-binding protein 2), which plays a critical role in breast tumor initiation .
- In a mouse xenograft model of breast cancer, C108 significantly reduces the proportion of tumor-initiating cells, making it a promising candidate for cancer therapy .
Cancer Therapy and Tumor Initiation Inhibition
作用机制
Target of Action
The primary target of Compound C108 is the stress granule-associated protein G3BP2 (GAP SH3 domain-binding protein 2) . G3BP2 is reported to bind and stabilize SART3 mRNA, thereby indirectly regulating the core pluripotency transcription factors Oct-4 and Nanog, which are critically involved in ESC self-renewal and breast tumor initiation .
Mode of Action
Compound C108 interacts with its target, G3BP2, by binding to it and stabilizing SART3 mRNA . This interaction leads to increased expression of the pluripotency transcription factors Oct-4 and Nanog .
Biochemical Pathways
The interaction of Compound C108 with G3BP2 affects the pathway involving the pluripotency transcription factors Oct-4 and Nanog . These factors are crucial for ESC self-renewal and breast tumor initiation .
Pharmacokinetics
It is soluble in dmso at 2 mg/ml , which may influence its bioavailability.
Result of Action
Compound C108 exhibits cancer-selective cytotoxicity . It synergizes with low dose paclitaxel in reducing ALDH-positive tumor-initiating cells (TICs) in breast cancer cultures . Furthermore, C108 pretreatment prior to xenografting greatly reduces BT-474 tumor-initiating frequency in mice in vivo .
Action Environment
It is known that the compound is stored at -20°c , suggesting that temperature could be a factor in its stability.
属性
IUPAC Name |
2-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGMBUGEAAGJKW-MHWRWJLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Compound C108 interact with its target and what are the downstream effects?
A1: Compound C108 inhibits the activity of the protein G3BP2. [, ] G3BP2 is a stress granule-associated protein involved in various cellular processes, including mRNA stabilization. By inhibiting G3BP2, Compound C108 disrupts the stability of specific mRNA transcripts. One example highlighted in research is the mRNA of ELF1, a transcription factor. [] This destabilization leads to reduced ELF1 protein levels. As ELF1 regulates the expression of MCL1, an anti-apoptotic protein often overexpressed in cancer cells, the downstream effect of Compound C108 is a decrease in MCL1. []
Q2: What is the significance of reducing MCL1 levels in cancer cells, particularly in the context of Venetoclax treatment?
A2: MCL1 overexpression can contribute to resistance against Venetoclax, a BH3 mimetic drug used in cancer treatment. [] Venetoclax targets and inhibits BCL-2 family proteins, including MCL1, to induce apoptosis (programmed cell death) in cancer cells. When MCL1 levels are high, Venetoclax's efficacy is reduced. Compound C108, by decreasing MCL1 levels via G3BP2 inhibition, can re-sensitize Acute Myeloid Leukemia (AML) cells to Venetoclax, making the treatment more effective. []
Q3: Has the efficacy of combining Compound C108 and Venetoclax been tested in a biological model?
A3: Yes, research has shown that combining Compound C108 with Venetoclax enhances the therapeutic effect in an AML mouse model. [] Mice treated with both Compound C108 and Venetoclax displayed improved survival rates and reduced leukemia burden compared to mice treated with Venetoclax alone. [] This further supports the potential of Compound C108 as a synergistic agent to overcome Venetoclax resistance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。